Acrylic anhydride

Description

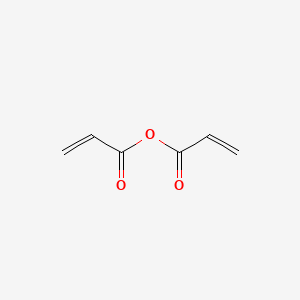

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOQCYCJMAIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-00-2 | |

| Record name | 2-Propenoic acid, anhydride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70942685 | |

| Record name | Prop-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-76-5, 61932-59-0 | |

| Record name | Acrylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acryloxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of acrylic anhydride

An In-Depth Technical Guide to the Physical and Chemical Properties of Acrylic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylic anhydride (CAS No. 2051-76-5) is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis.[1][2] Its bifunctional nature, characterized by the presence of two acrylate (B77674) moieties linked by an anhydride bond, allows for its participation in a variety of chemical transformations. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of its applications, with a particular focus on its emerging role in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is known for its high reactivity, which necessitates careful handling and storage, typically at refrigerated temperatures (2-8°C) and often with the addition of stabilizers like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent spontaneous polymerization.[3][4] It is sensitive to moisture, heat, and light.[5][6]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [7][8][9] |

| Molecular Weight | 126.11 g/mol | [7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Density | 1.065 g/cm³ | [7][9] |

| Boiling Point | 203.8 °C at 760 mmHg 76 °C at 20 mmHg 67 °C at 10 mmHg | [6][7][9][10] |

| Flash Point | 72 °C - 85.7 °C | [3][7][9] |

| Refractive Index | 1.438 - 1.444 | [2][9] |

| Solubility | Soluble in acetone (B3395972) and ether; limited solubility in water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.04 (m, =CH trans to CO₂), 6.14 (m, =CH gem to CO₂), 6.50 (d, =CH cis to CO₂) | [11] |

| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 127.4 (=CH), 134.7 (=CH₂), 161.2 (C=O) | [11] |

| IR (Neat) | Characteristic C=O stretching bands for anhydrides (approx. 1730-1800 cm⁻¹) and C=C stretching (approx. 1630 cm⁻¹) | [8][12] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [8][12] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons and the susceptibility of its vinyl groups to polymerization.

Key Reactions

-

Nucleophilic Acyl Substitution: this compound readily reacts with nucleophiles such as alcohols and amines to form acrylate esters and acrylamides, respectively.[13][14] This reactivity is fundamental to its use in modifying the surfaces of materials and synthesizing functional polymers.[2] The reaction proceeds via a tetrahedral intermediate, with one acrylate moiety acting as a leaving group.[6]

-

Hydrolysis: In the presence of water, this compound hydrolyzes to form two equivalents of acrylic acid.[1] This highlights the need for anhydrous storage and reaction conditions.

-

Polymerization: The acrylate groups of this compound can undergo polymerization. Interestingly, it tends to form cyclic anhydrides upon polymerization and does not typically act as a crosslinker in polymers.[15][16]

-

Diels-Alder Reactions: The electron-deficient double bonds in this compound can participate as dienophiles in Diels-Alder reactions, enabling the synthesis of complex cyclic structures.

Applications

This compound's unique chemical properties make it a valuable reagent in various fields:

-

Polymer Science: It is used to prepare specialty acrylate and acrylamide (B121943) monomers, which are then used to produce a wide range of polymers and copolymers for coatings, adhesives, and plastics.[1][15]

-

Biomaterials and Drug Delivery: Its ability to react with hydroxyl and amine groups makes it ideal for the surface functionalization of biomaterials to improve biocompatibility or to attach bioactive molecules.[2][17] In drug development, anhydride-based prodrugs have been explored to achieve sustained drug release.[4][18] The anhydride bond's susceptibility to hydrolysis allows for a predictable release of carboxylic acid-bearing drugs.[4]

-

Resins and Composites: It is used to strengthen thermosetting resins and high-performance composites.[2][17]

-

Organic Synthesis: It serves as a versatile reagent in organic synthesis for the introduction of the acryloyl group. For example, it reacts with adamantan-1-ol to produce acrylic acid adamantan-1-yl ester.[15] Amide derivatives formed from reactions with compounds like benzylamine (B48309) can be intermediates for pharmaceuticals such as antiepileptic drugs.[14]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: From Acryloyl Chloride and Acrylic Acid [11]

-

Reaction Setup: To an ice-cooled solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (B128534) (2.8 g, 30 mmol) in tetrahydrofuran (B95107) (THF, 50 mL), add acryloyl chloride (2.7 g, 30 mmol) dropwise over 5 minutes.

-

Reaction: Stir the solution at room temperature for 16 hours.

-

Workup:

-

Collect the triethylammonium (B8662869) chloride precipitate by filtration through a fritted glass filter.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Dissolve the residue in dichloromethane (B109758) (CH₂Cl₂, 25 mL).

-

Wash the organic layer twice with dilute aqueous sodium bicarbonate (NaHCO₃, 50 mL each) and once with a saturated aqueous sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

-

Purification: After filtration, remove the solvent by rotary evaporation to obtain this compound as a light yellow liquid (yield: 70-80%). The product can often be used without further purification.

Method 2: From Acrylic Acid and Acetic Anhydride [10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation column, mix acrylic acid and acetic anhydride in a 1.5:1 molar ratio.

-

Reaction and Distillation:

-

Stir the reaction mixture and heat it to 85°C.

-

Over a period of 5 hours, gradually increase the temperature to 95°C while drawing off the acetic acid byproduct under reduced pressure (100 mmHg).

-

During the reaction and subsequent distillation, gradually introduce polymerization inhibitors such as copper sulfate (500 ppm) and phenothiazine (B1677639) (500 ppm) into the top of the distillation column.

-

-

Purification:

-

After the reaction is complete, perform a fractional distillation.

-

Collect the first fraction, containing unreacted acetic anhydride, acrylic acid, and mixed anhydride, at 57-76°C under 200 mmHg.

-

Collect the this compound fraction at 76°C under 20 mmHg (yield: ~75%).

-

Standard Characterization Techniques

-

Determination of Boiling Point (Micro Reflux Method): [11]

-

Place approximately 0.5 mL of the liquid sample and a small magnetic stir bar into a small test tube.

-

Clamp the test tube in a heating block on a hot plate stirrer.

-

Position a thermometer with the bulb about 1 cm above the liquid surface.

-

Gently stir and heat the liquid until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.

-

The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point.

-

-

Determination of Density: [3][5][19]

-

Accurately weigh a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of the liquid to the container.

-

Weigh the container with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Density is calculated as mass divided by volume.

-

-

Infrared (IR) Spectroscopy (Neat Sample): [7][10][13]

-

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the "sandwich" in the sample holder of the IR spectrometer.

-

Acquire the spectrum.

-

Mandatory Visualizations

Caption: A typical experimental workflow for the synthesis of this compound.

Caption: General reaction pathways of this compound with common nucleophiles.

Caption: Key application areas for this compound.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause severe skin burns and eye damage.[6][8] It may also cause an allergic skin reaction and respiratory irritation.[5] Personal protective equipment, including gloves, chemical goggles, and a face shield, should be worn when handling this compound.[2][5] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly reactive and versatile chemical with a well-defined set of physical and chemical properties. Its ability to undergo nucleophilic acyl substitution and polymerization makes it an important monomer and synthetic intermediate in a wide range of applications, from industrial polymers to advanced biomedical materials and drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. scribd.com [scribd.com]

- 3. quora.com [quora.com]

- 4. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. ursinus.edu [ursinus.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. webassign.net [webassign.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. 2051-76-5|this compound| Ambeed [ambeed.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. matestlabs.com [matestlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. study.com [study.com]

synthesis process for acrylic anhydride

An in-depth technical guide on the synthesis of acrylic anhydride (B1165640), prepared for researchers, scientists, and drug development professionals. This document outlines various synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate reproducible research.

Core Synthesis Methodologies

Acrylic anhydride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the acryloyl group. Its synthesis can be achieved through several distinct pathways, each with its own advantages and challenges. The most common methods involve the reaction of acrylic acid or its derivatives with dehydrating or coupling agents.

Synthesis from Acryloyl Chloride and Acrylic Acid

This method is a straightforward approach that relies on the reaction of an acid chloride with a carboxylate salt, formed in situ by the deprotonation of acrylic acid with a tertiary amine base.

Reaction Scheme:

Experimental Protocol:

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (B128534) (2.8 g, 30 mmol) in 50 mL of tetrahydrofuran (B95107) (THF) is prepared and cooled in an ice bath.[1] Acryloyl chloride (2.7 g, 30 mmol) is then added dropwise over a period of 5 minutes.[1] The reaction mixture is subsequently allowed to warm to room temperature and is stirred for 16 hours. The resulting precipitate of triethylamine hydrochloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The residue is then dissolved in 25 mL of dichloromethane (B109758) (CH2Cl2) and washed twice with 50 mL portions of dilute aqueous sodium bicarbonate (NaHCO3) solution, followed by a single wash with 50 mL of saturated aqueous sodium chloride (NaCl) solution. The organic layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed by rotary evaporation to yield this compound as a light yellow liquid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70-80% | [1] |

| Purity | Not specified, used without further purification | [1] |

Logical Relationship Diagram:

Caption: Synthesis of this compound from acryloyl chloride.

Synthesis from Acrylic Acid and Benzenesulfonyl Chloride

This method utilizes benzenesulfonyl chloride as a dehydrating agent in the presence of triethylamine.

Experimental Protocol:

In a 3-liter, four-necked glass reactor equipped with a thermometer and a stirrer, under a dry air atmosphere, place 1,240 g of methylene (B1212753) chloride, 1.08 g of Sumilizer GM (a polymerization inhibitor), 0.65 g of Sumilizer TP-D, 0.65 g of Sumilizer WX-R, 216 g (3.0 mol) of acrylic acid, and 264 g (1.5 mol) of benzenesulfonyl chloride.[2] The mixture is cooled to 5°C. Then, 304 g (3.0 mol) of triethylamine is added dropwise over 2 hours, maintaining the reaction temperature at or below 30°C.[2] After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction progress can be monitored by Gas Chromatography (GC). Following the reaction, 375 g of water is added to wash the mixture. The organic layer is washed twice more with 563 g of water each time. Finally, the methylene chloride is removed by distillation to obtain the this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91% | [2] |

| Purity (by GC) | 99% | [2] |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Synthesis from Acrylic Acid and Acetic Anhydride (Transanhydrification)

This method involves an equilibrium reaction between acrylic acid and acetic anhydride, where the more volatile acetic acid is removed by distillation to drive the reaction towards the formation of this compound.[3]

Experimental Protocol:

A mixture of acrylic acid and acetic anhydride, with a molar ratio of acrylic acid to acetic anhydride of 1.5, is subjected to stirring. The reaction is carried out for 5 hours, during which acetic acid is continuously drawn off under a pressure of 100 mmHg. The temperature is maintained at 85°C at the beginning and increased to 95°C by the end of the reaction. Throughout the reaction and subsequent distillation, polymerization inhibitors such as copper sulfate (500 ppm) and phenothiazine (B1677639) (500 ppm) are gradually introduced into the top of the distillation column. After the reaction period, distillation is performed. A first fraction containing unreacted acetic anhydride, acrylic acid, and acrylic acetic mixed anhydride is collected at 57-76°C under 20 mmHg. The desired this compound is then distilled at 76°C under 20 mmHg.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75% | |

| Molar Ratio (Acrylic Acid:Acetic Anhydride) | 1.5 | |

| Reaction Temperature | 85-95°C | |

| Pressure (Reaction) | 100 mmHg | |

| Distillation Temperature (Product) | 76°C | |

| Distillation Pressure (Product) | 20 mmHg |

Signaling Pathway Diagram (Reaction Equilibrium):

Caption: Transanhydrification equilibrium for this compound synthesis.

Synthesis from Acrylic Acid, Acetylene (B1199291), and Nickel Carbonyl

A commercially viable process for producing this compound in high yields involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert organic solvent.[4]

Experimental Protocol:

In a suitable reaction vessel, 600 parts of acrylic acid and 0.2 parts of hydroquinone (B1673460) (as a polymerization inhibitor) are dissolved in 500 parts of ethylene (B1197577) dichloride.[4] Acetylene is passed into this solution with agitation at a slight positive pressure. 227 parts of nickel carbonyl are then introduced. The reaction temperature is maintained at 40-50°C until the gas absorption ceases. The precipitated nickel acrylate (B77674) is removed by filtration. The solvent is then removed from the filtrate by distillation at 60°C under 20 mm pressure to yield this compound of high purity.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield (in ethylene dichloride) | 88.3% | [4] |

| Yield (in toluene) | 83.0% | [4] |

| Reaction Temperature | 40-50°C | [4] |

Logical Relationship Diagram:

Caption: Synthesis of this compound using nickel carbonyl.

Conclusion

The synthesis of this compound can be approached through various effective methods. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, required purity, and safety considerations, particularly concerning the handling of toxic reagents like nickel carbonyl. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important chemical intermediate.

References

acrylic anhydride structural formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acrylic anhydride (B1165640), a highly reactive reagent used in various fields of chemical synthesis. This document details its chemical structure, properties, synthesis, and reactivity, with a focus on practical applications for research and development.

Chemical Structure and Identification

Acrylic anhydride, also known as 2-propenoic acid anhydride, is the acid anhydride of acrylic acid. It is a symmetrical anhydride characterized by two vinyl groups conjugated to carbonyl centers.

-

Chemical Formula : C₆H₆O₃

-

Molecular Weight : 126.11 g/mol

-

CAS Number : 2051-76-5

-

SMILES : O=C(C=C)OC(=O)C=C

-

InChI Key : ARJOQCYCJMAIFR-UHFFFAOYSA-N

Structure:

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is typically stabilized with inhibitors such as 4-methoxyphenol (B1676288) (MEHQ) to prevent spontaneous polymerization.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Purity | >95.0% (GC) | |

| Boiling Point | 203.8 °C at 760 mmHg | |

| Density | 1.065 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.444 | |

| Flash Point | 72 °C (161.6 °F) | |

| Storage Temperature | 2-8 °C | |

| Solubility | Soluble in organic solvents (acetone, ether). Limited solubility in water. |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below is a detailed protocol based on the reaction of acryloyl chloride with acrylic acid.

Experimental Protocol: Synthesis from Acryloyl Chloride and Acrylic Acid

This procedure provides this compound in a 70-80% yield.

Materials:

-

Acryloyl chloride (2.7 g, 30 mmol)

-

Acrylic acid (2.0 g, 30 mmol)

-

Triethylamine (B128534) (2.8 g, 30 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Dichloromethane (B109758) (CH₂Cl₂) (25 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To an ice-cooled solution of acrylic acid and triethylamine in THF (50 mL), add acryloyl chloride (2.7 g, 30 mmol) dropwise over 5 minutes.

-

Allow the solution to warm to room temperature and stir for 16 hours.

-

A precipitate of triethylammonium (B8662869) chloride (NH₄⁺Cl⁻) will form. Collect this precipitate by filtration through a fritted glass filter.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Dissolve the residue in dichloromethane (25 mL).

-

Wash the organic solution twice with a dilute aqueous NaHCO₃ solution (50 mL each) and once with brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent by rotary evaporation to yield this compound as a light yellow liquid (approx. 2.8 g, 80% yield). The product can often be used without further purification.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | δ 6.04 (m, =CH trans to CO), δ 6.14 (m, =CH gem to CO), δ 6.50 (d, =CH cis to CO). |

| ¹³C NMR (CDCl₃) | δ 127.4 (=CH), δ 134.7 (=CH₂), δ 161.2 (C=O). |

| Infrared (IR) | Characteristic strong C=O stretching bands for an acid anhydride are expected around 1820 cm⁻¹ (asymmetric stretch) and 1760 cm⁻¹ (symmetric stretch). A C=C stretching band is expected around 1635 cm⁻¹. |

Reactivity and Applications

This compound is a powerful acylating agent and a monomer for specialty polymers. Its primary use is in the preparation of acrylate (B77674) and acrylamide (B121943) monomers. It readily participates in nucleophilic acyl substitution reactions with alcohols and amines.

Logical Workflow: Synthesis and Use of this compound

Caption: Workflow from synthesis to application of this compound.

Reaction Mechanism: Base-Catalyzed Acylation of an Alcohol

Caption: Mechanism of alcohol acylation using this compound.

Safety and Handling

This compound is a combustible and corrosive liquid that is irritating to the skin, eyes, and respiratory system.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with moisture as it can hydrolyze to acrylic acid.

-

Storage : Store in a cool, dry place (2-8°C) in a tightly sealed, corrosion-resistant container. The product is typically stabilized with an inhibitor; check the product label for details.

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

reactivity and stability of acrylic anhydride

An In-depth Technical Guide to the Reactivity and Stability of Acrylic Anhydride (B1165640)

Introduction

Acrylic anhydride (CAS No. 2051-76-5) is a highly reactive monomer and a valuable reagent in organic synthesis and polymer chemistry.[1] Structurally, it is the anhydride of acrylic acid, featuring two acrylate (B77674) moieties linked by an oxygen atom. This configuration imparts high reactivity, particularly towards nucleophiles, making it a versatile building block for the synthesis of specialty acrylate and acrylamide (B121943) monomers, acrylic resins, and for the chemical modification of polymers and biomolecules.[1][2][3][4] Its dual functionality—a reactive anhydride group and two polymerizable acrylic double bonds—allows for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work, offering detailed data, experimental protocols, and visualizations of its core chemical behavior.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4] It is characterized by its high reactivity and sensitivity to moisture.[3][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃ | [3][6] |

| Molecular Weight | 126.11 g/mol | [3][6] |

| Density | 1.094 g/cm³ | [3][7] |

| Melting Point | -20 °C | [3][4] |

| Boiling Point | 85-86 °C @ 17 mmHg67 °C @ 10 mmHg~203.8 °C @ 760 mmHg | [3][4][8] |

| Flash Point | 72 - 86 °C | [3][4][8] |

| Refractive Index | 1.444 | [1] |

| Solubility | Sparingly in Chloroform, slightly in Ethyl Acetate | [3] |

| Appearance | Colorless to Almost Colorless Liquid | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons and the susceptibility of its vinyl groups to polymerization.

Nucleophilic Acyl Substitution

Like other acid anhydrides, this compound readily undergoes nucleophilic acyl substitution.[9] The reaction proceeds via the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate (acrylate) anion as a leaving group.[10] This general mechanism is significantly faster than the acylation reactions involving esters but slightly slower than those with more reactive acid chlorides.[9]

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Specific Reactions with Nucleophiles

The high reactivity of the anhydride bond allows for easy grafting onto molecules containing hydroxyl and amine groups.[1]

-

Hydrolysis: this compound reacts with water to yield two equivalents of acrylic acid. This reaction is the basis for its classification as "moisture sensitive."[3][5][9]

-

Alcoholysis: In the presence of an alcohol (R-OH), the reaction produces an acrylate ester and one equivalent of acrylic acid.[9][11] This is a common method for synthesizing specialty acrylate monomers.[3]

-

Aminolysis: The reaction with ammonia, primary amines (R-NH₂), or secondary amines (R₂-NH) yields an acrylamide and acrylic acid.[9] Amines are generally stronger nucleophiles than alcohols and react rapidly.[12]

Caption: Key nucleophilic substitution reactions of this compound.

Polymerization

This compound is an anhydride monomer used to prepare specialty polymers.[2][3] Upon polymerization, typically via free-radical mechanisms, it can form polymers containing cyclic anhydride units within the backbone.[2][3] It is noted for not producing crosslinks in polymers, which suggests a preference for intramolecular cyclization over intermolecular reactions during polymerization.[2][3]

Caption: Polymerization pathway of this compound monomer.

Stability and Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Factors Affecting Stability

-

Moisture: As a moisture-sensitive compound, this compound readily hydrolyzes in the presence of water.[3][4][5] This degradation pathway necessitates storage and handling under anhydrous conditions, often under an inert atmosphere.[8]

-

Heat: The compound is heat-sensitive.[8] While specific thermal decomposition data for this compound is limited, studies on related acrylic acid copolymers show that thermal degradation can begin at temperatures as low as 100 °C, with significant decomposition occurring between 250 °C and 450 °C.[13][14] Decomposition products often include carbon dioxide and other small molecules.[13]

-

Light: Safety data for the similar meththis compound indicates light sensitivity, suggesting that this compound should be stored in opaque or amber containers to prevent light-induced degradation or polymerization.[5]

-

Spontaneous Polymerization: Due to the reactive vinyl groups, this compound can polymerize spontaneously. To enhance its shelf life, it is typically supplied with polymerization inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ) or hydroquinone.[1][8]

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the purity and reactivity of this compound.

| Parameter | Recommendation | Source(s) |

| Temperature | Refrigerate at 2-8 °C or 0-10 °C | [3][8] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [8] |

| Moisture | Use and store under anhydrous conditions | [3][5] |

| Light | Protect from light; store in amber or opaque containers | [5] |

| Inhibitor | Typically supplied with inhibitors like MEHQ (~500 ppm) | [1] |

| Shelf Life | Routinely inspect for performance; one source indicates stability for 6 months refrigerated | [15] |

Safety Note: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3] Appropriate personal protective equipment (gloves, chemical goggles, lab coat) should be worn, and work should be conducted in a well-ventilated area or chemical fume hood.[1][16]

Experimental Protocols

Protocol for Monitoring Hydrolysis via FTIR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the rate of hydrolysis of this compound by monitoring changes in its infrared spectrum. The methodology is adapted from established techniques for analyzing anhydride hydrolysis.[17]

Objective: To observe the disappearance of anhydride C=O stretching bands and the appearance of carboxylic acid C=O and O-H bands.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 5% v/v) in a dry, aprotic solvent transparent in the IR region of interest (e.g., anhydrous acetonitrile (B52724) or THF).

-

Initial Spectrum: Acquire a baseline FTIR spectrum of the anhydrous solution. Key peaks for this compound include two characteristic C=O stretching bands around 1750-1820 cm⁻¹ and the C=C stretch around 1635 cm⁻¹.

-

Initiate Hydrolysis: Introduce a controlled amount of water (e.g., a stoichiometric equivalent) into the solution and mix thoroughly.

-

Time-Resolved Measurement: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 5 minutes).

-

Data Analysis: Monitor the decrease in the intensity of the anhydride C=O peaks and the concurrent increase in the intensity of the broad O-H stretch (around 3000 cm⁻¹) and the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) from the acrylic acid product. Plotting peak absorbance versus time provides a kinetic profile of the hydrolysis reaction.

References

- 1. polysciences.com [polysciences.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | 2051-76-5 [chemicalbook.com]

- 4. Buy this compound | 2051-76-5 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C6H6O3 | CID 74919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2051-76-5 [amp.chemicalbook.com]

- 8. This compound | 2051-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ester - Wikipedia [en.wikipedia.org]

- 13. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]

- 14. mdpi.com [mdpi.com]

- 15. chemicalsoft.co.jp [chemicalsoft.co.jp]

- 16. synquestlabs.com [synquestlabs.com]

- 17. benchchem.com [benchchem.com]

Acrylic Anhydride: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for acrylic anhydride (B1165640). The information is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment when utilizing this highly reactive chemical.

Chemical and Physical Properties

Acrylic anhydride is a colorless to pale yellow liquid with a pungent odor. It is known for its high reactivity, particularly in polymerization and condensation reactions. Due to its chemical nature, it requires careful handling and storage to prevent hazardous situations.

| Property | Value | Citation |

| CAS Number | 2051-76-5 | [1] |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 203.8°C at 760 mmHg | |

| Flash Point | 72 °C (161.6 °F) | [3] |

| Solubility | Highly soluble in organic solvents (e.g., acetone, ether); limited solubility in water. Reacts with water. | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, posing several risks to personnel. Understanding these hazards is critical for safe handling.

| Hazard Class | GHS Hazard Statement | Citations |

| Corrosive to Metals | H290: May be corrosive to metals | [5][6] |

| Flammable Liquid | H227: Combustible liquid | [5][6] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [3][7] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [5][6][8] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [8] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3][7] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [3] |

Occupational Exposure Limits: As of the latest data, specific OSHA PEL (Permissible Exposure Limit), NIOSH REL (Recommended Exposure Limit), and ACGIH TLV (Threshold Limit Value) have not been established for this compound.[9] Given the lack of specific exposure limits, it is crucial to handle this substance with stringent engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

| PPE Category | Specification | Citations |

| Eye/Face | Chemical safety goggles and a face shield. | [8][10][11] |

| Hand | Chemical-resistant gloves (e.g., Butyl, Neoprene). Always check the manufacturer's compatibility chart. | [10][11] |

| Body | A flame-retardant lab coat, worn fully buttoned, and chemical-resistant apron. | [8] |

| Respiratory | In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations, a full-face supplied-air respirator should be used. | [10][11][12] |

Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and maintaining the integrity of this compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

-

Inert Atmosphere: Due to its reactivity with moisture, it is recommended to handle and store this compound under an inert atmosphere, such as nitrogen.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][12]

-

Grounding: Take precautionary measures against static discharge.

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[11][13]

Storage

-

Temperature: Store in a cool, dry, and well-ventilated place. Refrigerated storage at 2-8°C is recommended.[2][9]

-

Container: Keep the container tightly closed and store in the original container.[8][14] The container should be resistant to corrosion.[6]

-

Incompatible Materials: Store away from incompatible substances.

-

Water/Moisture: Reacts to form acrylic acid.[4]

-

Strong bases

-

Oxidizing agents

-

Alcohols

-

Amines

-

Acids

-

-

Stabilization: this compound is often supplied with an inhibitor, such as hydroquinone (B1673460) methyl ether (MEHQ), to prevent polymerization.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [12][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][15] | [13][15] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][13][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6] |

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for disposal.[13]

-

Do not allow the spilled material to enter drains or waterways.[8][16]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Only trained personnel with appropriate protective equipment should attempt to clean up a large spill.

-

Experimental Protocols

While specific experimental procedures will vary, the following provides a generalized protocol for the safe use of this compound in a laboratory setting.

Objective: To provide a general workflow for a reaction involving this compound, emphasizing safety and proper handling.

Materials:

-

This compound

-

Reaction solvent (anhydrous)

-

Reactant

-

Inert gas (Nitrogen or Argon)

-

Glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Quenching agent (e.g., a solution of sodium bicarbonate)

Methodology:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Set up the reaction apparatus in a certified chemical fume hood.

-

Purge the reaction vessel with an inert gas.

-

-

Reagent Handling:

-

Wearing appropriate PPE, measure the required amount of this compound using a syringe under an inert atmosphere.

-

Slowly add the this compound to the reaction vessel containing the solvent and reactant, maintaining a controlled temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

-

Work-up and Quenching:

-

Upon completion, cool the reaction mixture to a safe temperature.

-

Slowly and carefully add a quenching agent to neutralize any unreacted this compound. Be aware that this may be an exothermic process.

-

-

Purification and Waste Disposal:

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the key stages in the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Emergency Spill Response

This flowchart outlines the immediate actions to be taken in the event of an this compound spill.

Caption: Emergency response flowchart for an this compound spill.

References

- 1. CAS 2051-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. This compound | 2051-76-5 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 2051-76-5 [chemicalbook.com]

- 6. responderhelp.com [responderhelp.com]

- 7. ACRYLIC ACID | Occupational Safety and Health Administration [osha.gov]

- 8. isotope.com [isotope.com]

- 9. aksci.com [aksci.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. polysciences.com [polysciences.com]

- 13. This compound | 2051-76-5 | FA166120 | Biosynth [biosynth.com]

- 14. Cas 2051-76-5,this compound | lookchem [lookchem.com]

- 15. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 16. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Solubility of Acrylic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of acrylic anhydride (B1165640) in a range of common organic solvents. Due to its high reactivity, particularly its susceptibility to hydrolysis and alcoholysis, understanding its solubility is critical for its effective use in synthesis, polymer science, and the development of drug delivery systems. This document outlines its qualitative and, where available, analogous quantitative solubility, alongside detailed experimental protocols for solubility determination and relevant reaction pathways.

Solubility Profile of Acrylic Anhydride

This compound exhibits a diverse solubility profile, being generally soluble in many common organic solvents. Its reactivity, however, dictates its limited solubility and stability in protic solvents such as water and alcohols.

Qualitative Solubility Data

This compound is widely reported to be soluble in a variety of aprotic organic solvents. The following table summarizes the available qualitative solubility information.

| Solvent Family | Solvent Name | Qualitative Solubility | Notes |

| Ketones | Acetone | Highly Soluble[1][2] | A common solvent for reactions involving this compound. |

| Ethers | Diethyl Ether | Highly Soluble[1][2] | Another suitable medium for reactions and processing. |

| Chlorinated | Methylene Chloride | Soluble[1] | Often used during its synthesis and purification. |

| Chlorinated | Chloroform | Soluble[1] | - |

| Chlorinated | Carbon Tetrachloride | Limited Solubility[1] | - |

| Amides | N,N-Dimethylformamide (DMF) | Soluble[1] | Dissolves slowly but completely.[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Dissolves slowly but completely.[1] |

| Aromatics | Benzene | Good Solubility[1] | Relevant for polymerization reactions.[1] |

| Esters | Ethyl Acetate | Soluble[1] | - |

| Alcohols | Methanol, Ethanol | Limited Solubility[1] | Reacts with the solvent to form the corresponding acrylate (B77674) ester. |

| Water | Water | Limited Solubility[1] | Undergoes hydrolysis to form acrylic acid.[1][2] |

Quantitative Solubility Data: An Analogous Case Study of Meththis compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Miscibility |

| Water | 20 | 9.8 | - |

| Ethanol | - | >10 | Miscible[3][4] |

| Diethyl Ether | - | >10 | Miscible[3][4] |

| DMSO | - | ≥ 0.25 (16.22 mM) | - |

Experimental Protocols for Solubility Determination

The high reactivity of this compound necessitates careful consideration when determining its solubility. The following is a generalized protocol that can be adapted for various analytical techniques.

General Considerations

-

Moisture Sensitivity: All glassware must be rigorously dried, and solvents should be anhydrous to prevent hydrolysis of the anhydride. Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reactivity with Protic Solvents: When measuring solubility in protic solvents like alcohols, the rate of reaction (alcoholysis) should be considered. Solubility measurements should be conducted rapidly, or techniques that can distinguish between the anhydride and its reaction products (e.g., chromatography) should be employed.

-

Safety: this compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Gravimetric Method (for Non-Volatile Solvents)

This method is suitable for determining the solubility of this compound in low-volatility organic solvents.

-

Preparation of Saturated Solution:

-

In a dried, sealed vial under an inert atmosphere, add a known volume of the anhydrous organic solvent.

-

Incrementally add this compound to the solvent while stirring continuously at a constant temperature.

-

Continue adding the anhydride until a slight excess of undissolved liquid is observed, indicating saturation.

-

Seal the vial and allow it to equilibrate for a sufficient period (e.g., 24 hours) at a constant temperature, with continuous stirring or agitation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a dried gas-tight syringe.

-

Transfer the aliquot to a pre-weighed, dried container.

-

Weigh the container with the solution to determine the mass of the solution.

-

Evaporate the solvent under reduced pressure.

-

The mass of the remaining this compound is then determined by weighing the container again.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of this compound / volume of aliquot) * 100

-

Spectroscopic Method (UV-Vis)

This method is applicable if this compound exhibits a distinct UV-Vis absorbance peak that is different from its potential degradation products and the solvent.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired anhydrous solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the procedure described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

Withdraw a small, known volume of the supernatant.

-

Dilute the aliquot with a known volume of the anhydrous solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its reactivity is a key consideration in its application, particularly its hydrolysis in aqueous environments.

Hydrolysis of this compound

The presence of water leads to the rapid hydrolysis of this compound to form two equivalents of acrylic acid. This reaction is a critical factor in its limited aqueous solubility and stability.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a reactive liquid like this compound in an organic solvent.

References

Acrylic Anhydride: A Comprehensive Technical Overview for Researchers

For immediate release: This technical guide provides an in-depth analysis of the physicochemical properties of acrylic anhydride (B1165640), including its molecular weight and density. It is intended for researchers, scientists, and professionals in drug development who utilize acrylic anhydride in their work. This document outlines detailed experimental protocols for the determination of these key parameters and presents a relevant biological signaling pathway where acrylate (B77674) derivatives show potential therapeutic effects.

Core Physicochemical Properties of this compound

This compound is a reactive chemical intermediate widely used in the synthesis of specialty acrylate monomers and polymers. A clear understanding of its fundamental properties is crucial for its proper handling, application, and for the accurate interpretation of experimental results.

Quantitative Data Summary

The molecular weight and density of this compound are summarized in the table below. The data has been compiled from various chemical data sources.

| Property | Value | Source Citation(s) |

| Molecular Weight | 126.11 g/mol | [1][2][3][4] |

| Density | 1.094 g/cm³ | [3][5] |

| 1.065 g/cm³ | [6] |

Note: Variations in reported density values may arise from differences in measurement conditions such as temperature and pressure.

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical research. The following sections detail standard methodologies for these measurements.

Determination of Molecular Weight

For a small molecule like this compound, mass spectrometry is a primary and highly accurate method for determining its molecular weight.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for the analysis.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion. High-resolution instruments provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[5]

Determination of Density

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a pycnometer or, more simply, a graduated cylinder and a balance.

Protocol: Density Determination using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder with Liquid: The combined mass of the graduated cylinder and the this compound is measured.

-

Calculation:

-

Temperature Control: It is crucial to perform the measurement at a constant, recorded temperature, as density is temperature-dependent. For higher accuracy, this procedure should be repeated multiple times and the average value reported.

Biological Significance and Signaling Pathway

Acrylate derivatives are being actively investigated in drug development for their potential as anticancer agents. Some of these compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway affected by certain acrylate derivatives, leading to apoptosis.

Caption: Acrylate derivative-induced apoptotic pathway.

This pathway highlights how certain acrylate compounds can inhibit the polymerization of β-tubulin, leading to microtubule disruption.[7][8][9] This disruption can, in turn, activate the tumor suppressor protein p53. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9] The resulting imbalance in these proteins at the mitochondrial membrane leads to the release of pro-apoptotic factors, ultimately triggering programmed cell death, or apoptosis. This mechanism of action is a key area of interest for the development of novel cancer therapies.

References

- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chm.uri.edu [chm.uri.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 6. wjec.co.uk [wjec.co.uk]

- 7. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Acrylic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride (B1165640) ((CH₂=CHCO)₂O), with the CAS number 2051-76-5, is a highly reactive α,β-unsaturated anhydride.[1][2] Its bifunctional nature, possessing both a reactive anhydride linkage and two polymerizable acrylic moieties, makes it a versatile reagent and monomer in organic synthesis and polymer chemistry. This guide provides an in-depth review of the chemistry of acrylic anhydride, including its synthesis, physical and chemical properties, reactivity, and applications, with a particular focus on its relevance to researchers in drug development and materials science.

Core Properties and Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is highly soluble in many organic solvents such as acetone, ether, and methylene (B1212753) chloride, but has limited solubility in water, with which it reacts.[1][3]

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| Melting Point | -20 °C | [5] |

| Boiling Point | 85-86 °C at 17 mmHg | [5] |

| Density | 1.065 g/cm³ | [2] |

| Refractive Index | 1.438 | [2] |

| Flash Point | 77 - 85.7 °C | [2][5] |

Table 2: Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference(s) |

| IR Spectroscopy | 1800-1850 | Asymmetric C=O Stretch | [5] |

| ~1775 | Symmetric C=O Stretch | [5] | |

| 1634, 1555 | C=C Stretch | [5] | |

| 1374, 1246 | =C-H In-plane Bend | [5] | |

| 1000-1300 | -CO-O-CO- Stretch | [5] | |

| ¹H NMR (CDCl₃) | 6.50 | d, =CH cis to CO | [5] |

| 6.14 | m, =CH gem to CO | [5] | |

| 6.04 | m, =CH trans to CO | [5] | |

| ¹³C NMR (CDCl₃/DMSO-d₆) | 161.2 | C=O | [5] |

| 134.7 | =CH₂ | [5] | |

| 127.4 | =CH | [5] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound, with varying yields and starting materials.

From Acryloyl Chloride and Acrylic Acid

A common laboratory-scale synthesis involves the reaction of acryloyl chloride with acrylic acid in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct.[5]

Experimental Protocol:

-

To an ice-cooled solution of acrylic acid (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., THF), add acryloyl chloride (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).

-

Filter the precipitated triethylammonium (B8662869) chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue can be further purified by dissolving in a solvent like dichloromethane, washing with dilute aqueous sodium bicarbonate and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent.[5]

Yields for this method are typically in the range of 70-80%.[5]

From Acrylic Acid and Benzenesulfonyl Chloride

Another synthetic route involves the dehydration of acrylic acid using benzenesulfonyl chloride in the presence of triethylamine.[5]

Experimental Protocol:

-

In a reactor under a dry air atmosphere, combine methylene chloride, stabilizers (e.g., Sumilizer series), acrylic acid (2.0 eq), and benzenesulfonyl chloride (1.0 eq).

-

Cool the mixture to 5 °C.

-

Add triethylamine (2.0 eq) dropwise over a period of time, maintaining the temperature below 30 °C.

-

Stir the mixture for an additional hour at the same temperature.

-

Wash the reaction mixture with water.

-

Remove the methylene chloride by distillation to obtain this compound.[5]

This method has been reported to yield up to 91% of high-purity this compound.[5]

Synthesis of this compound from Acrylic Acid.

Chemical Reactivity and Key Reactions

This compound is a potent electrophile and readily undergoes nucleophilic acyl substitution at one of its carbonyl carbons. The acrylate (B77674) leaving group is a reasonably good one, facilitating these reactions.

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols to form acrylate esters and acrylic acid as a byproduct.[6] This reaction is a common method for the synthesis of various acrylate monomers. The reaction is often catalyzed by acids or bases.[5] For instance, the reaction with adamantan-1-ol in the presence of an acidic catalyst in cyclohexane (B81311) yields the corresponding acrylate ester in 95% yield.[5]

General Reaction Scheme: (CH₂=CHCO)₂O + R-OH → CH₂=CHCOOR + CH₂=CHCOOH

Experimental Protocol for Esterification (General):

-

Dissolve the alcohol in a suitable aprotic solvent.

-

Add this compound (typically in slight excess).

-

A catalyst, such as a Lewis acid or a strong protic acid, can be added to accelerate the reaction. For sterically hindered alcohols, a basic catalyst may be preferred.[7]

-

The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the alcohol.[6][8]

-

After the reaction is complete, the mixture is typically worked up by washing with an aqueous base to remove the acrylic acid byproduct, followed by purification of the ester.

Reaction with Amines (Aminolysis)

The reaction of this compound with primary or secondary amines yields N-substituted acrylamides and acrylic acid.[4][9] This reaction proceeds via a nucleophilic addition-elimination mechanism.[10][11] The reaction is generally faster than with alcohols due to the higher nucleophilicity of amines.[6]

General Reaction Scheme: (CH₂=CHCO)₂O + R₂NH → CH₂=CHCONR₂ + CH₂=CHCOOH

Experimental Protocol for Amidation (General):

-

Dissolve the amine in a suitable aprotic solvent.

-

Add this compound dropwise, often at a reduced temperature to control the exothermic reaction.

-

The reaction is typically rapid and may not require a catalyst.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion.

-

Work-up usually involves washing with water and/or a dilute acid to remove the acrylic acid byproduct and any unreacted amine, followed by purification of the amide.[12][13]

General Mechanism of Nucleophilic Acyl Substitution.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form two equivalents of acrylic acid.[1][5] This reaction is generally uncatalyzed but can be accelerated by acids or bases.[7] Due to its susceptibility to hydrolysis, this compound must be handled and stored under anhydrous conditions.

Reaction Scheme: (CH₂=CHCO)₂O + H₂O → 2 CH₂=CHCOOH

Polymerization

This compound can undergo polymerization through its vinyl groups. A key feature of its polymerization is the formation of cyclic anhydride units within the polymer chain, which means it does not act as a crosslinker.[5][14] The resulting poly(this compound) is a soluble polymer.[15] This polymerization can be initiated by free-radical initiators. The anhydride groups in the resulting polymer are reactive and can be further modified, for example, by hydrolysis to yield poly(acrylic acid).

Workflow for the Polymerization of this compound.

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable tool in various scientific disciplines, including drug development.

-

Synthesis of Specialty Monomers: It is a key starting material for preparing a wide range of specialty acrylate and acrylamide (B121943) monomers with tailored properties.[5][14] These monomers can then be used to create polymers for specific applications.

-

Polymer Modification: The anhydride groups in poly(this compound) can be reacted with drugs containing hydroxyl or amine functionalities to create polymer-drug conjugates for controlled release applications.[16]

-

Biomaterials and Drug Delivery: The resulting polymers and copolymers from this compound and its derivatives are explored for use in drug delivery systems, including floating drug delivery systems.[16] The hydrolytic instability of the anhydride bond can be exploited for creating biodegradable polymer backbones.

-

Organic Synthesis Intermediate: It serves as an efficient acylating agent for the introduction of the acryloyl group into various molecules, which is a common moiety in biologically active compounds and polymerizable materials.[5]

Quantitative Reaction Data

Table 3: Reported Yields for Reactions of this compound

| Reactant(s) | Product | Catalyst/Conditions | Yield (%) | Reference(s) |

| Acrylic Acid, Benzenesulfonyl Chloride, Triethylamine | This compound | Methylene chloride, 5-30 °C | 91 | [5] |

| Acryloyl Chloride, Acrylic Acid, Triethylamine | This compound | THF, 0 °C to RT | 70-80 | [5] |

| Adamantan-1-ol | Acrylic acid adamantan-1-yl ester | Acidic catalyst, cyclohexane, heating | 95 | [5] |

| N,N-dimethyl-1,3-diaminopropane | N,N-dimethylaminopropylmethacrylamide | 1,2,4-trichlorobenzene, 75 °C | 88 | [13] |

| N,N-dimethyl-2,2-dimethyl-1,3-diaminopropane | N,N-dimethylaminoneopentylacrylamide | 1,2,4-trichlorobenzene, 80 °C | 82 | [13] |

Conclusion

This compound is a highly versatile and reactive compound with significant utility in both synthetic organic chemistry and polymer science. Its ability to readily form esters and amides, coupled with its capacity to polymerize into a functional polymer, makes it a valuable building block for the creation of new materials and molecules. For researchers in drug development, the chemistry of this compound offers opportunities for the synthesis of novel monomers, the development of polymer-drug conjugates, and the design of biodegradable delivery systems. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Semantic Scholar [semanticscholar.org]

- 3. US2917538A - Process for the production of acrylic acid esters - Google Patents [patents.google.com]

- 4. This compound | C6H6O3 | CID 74919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2051-76-5 [chemicalbook.com]

- 6. US9353043B2 - Preparation of (meth)acrylic esters of polyalkoxy-containing alcohols - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 13. US4859796A - Reacting a (meth)this compound with a diamine to form a n-dialkylaminoalkyl(meth)acrylamide - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Acrylic Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride (B1165640) is a highly reactive monomer that offers a versatile platform for the synthesis of advanced polymers. Its anhydride functionality allows for the creation of polymers with reactive sites, making it a valuable building block in various applications, including polymer modification, adhesives, coatings, and notably, in the biomedical and drug delivery fields.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polymers using acrylic anhydride, with a focus on techniques relevant to research and drug development.

Polymers derived from this compound, known as polyanhydrides, are often biodegradable and biocompatible, degrading through surface erosion.[3][4] This characteristic allows for a controlled, near-zero-order release of encapsulated therapeutic agents, making them excellent candidates for drug delivery systems.[1][3]

Applications in Polymer Synthesis

This compound can be utilized in both homopolymerization and copolymerization reactions to create a variety of polymer architectures with tailored properties.

-

Homopolymerization: The polymerization of this compound leads to the formation of poly(this compound). This polymer contains repeating anhydride units in its backbone, which are susceptible to hydrolysis. This hydrolytic instability is a key feature for its use in biodegradable materials and drug delivery applications where the polymer matrix is designed to degrade and release an encapsulated drug over time.[3][5]

-

Copolymerization: this compound can be copolymerized with a range of other vinyl monomers to modify the properties of the resulting polymer. For instance, copolymerization with hydrophobic monomers can alter the degradation rate and mechanical properties of the polymer. This allows for the fine-tuning of drug release profiles and the physical characteristics of the material.[5]

-

Grafting and Modification: The reactive anhydride groups in polymers containing this compound units can be easily modified post-polymerization. They can react with nucleophiles such as alcohols and amines to attach various functional groups or bioactive molecules to the polymer backbone.[1][2] This is particularly useful for creating targeted drug delivery systems or for immobilizing enzymes and other biological macromolecules.

Experimental Protocols

The following sections detail protocols for the synthesis of polymers using this compound. These protocols are based on established methods for free radical polymerization and controlled radical polymerization techniques.

Protocol 1: Free Radical Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) by conventional free radical polymerization in a solvent.

Materials:

-

This compound (stabilized with MEHQ)

-

Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

-

Anhydrous 1,4-Dioxane (or other suitable anhydrous solvent)

-

Methanol (B129727) (for precipitation)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Schlenk line or nitrogen inlet

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Reactor Setup: Assemble the three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.

-

Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Monomer and Solvent Addition: In a separate flask, prepare a solution of this compound in anhydrous 1,4-dioxane. The monomer concentration can be varied to control the polymerization rate and molecular weight. A typical starting point is a 2 M solution. Transfer this solution to the reaction flask via a cannula or syringe under a positive pressure of nitrogen.

-